3-Chloro-5-nitropyridine
Description
Overview and Significance in Contemporary Organic Chemistry Research
The significance of 3-Chloro-5-nitropyridine in contemporary organic chemistry stems from its role as a versatile precursor for more complex molecules, particularly in the pharmaceutical and agrochemical industries. nbinno.commdpi.com Pyridine-based ring systems are considered a "privileged structural motif" in drug design, appearing in a substantial percentage of FDA-approved nitrogen-heterocyclic drugs. mdpi.comnih.gov
The reactivity of this compound is dictated by its distinct functional groups. The nitro group, being strongly electron-withdrawing, activates the pyridine (B92270) ring, while the chlorine atom serves as a leaving group, facilitating nucleophilic substitution reactions. researchgate.net This dual functionality allows chemists to introduce a variety of other molecular fragments onto the pyridine core. mdpi.com Consequently, this compound is a key starting material for creating diverse libraries of compounds for biological screening. nih.gov Its utility is primarily in its capacity as an intermediate for synthesizing bactericides, antibiotics, and plant growth regulators. google.com The demand for novel drugs and effective crop protection solutions continues to drive research into the applications and synthesis of this compound. nbinno.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22353-33-9 | nih.gov |
| Molecular Formula | C₅H₃ClN₂O₂ | nih.gov |
| Molecular Weight | 158.54 g/mol | nih.gov |
| Appearance | Yellow crystalline solid | nbinno.com |
| Melting Point | 104-106 °C | nbinno.com |
| Boiling Point | 266-267 °C | nbinno.com |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, and acetone | nbinno.com |
Historical Context and Early Research on Nitropyridine Compounds
The study of nitropyridines is a subset of the broader field of heterocyclic chemistry, which has been a cornerstone of organic chemistry for over 150 years. The journey began with the isolation of pyridine from animal bones by Thomas Anderson in 1849. Its benzene-like structure was later elucidated in the 1870s, paving the way for systematic investigations into its chemistry.
The synthesis of nitroaromatic compounds, including nitropyridines, became possible through the development of nitration reactions. nih.gov Typically, this involves an electrophilic substitution reaction where a nitronium ion (NO₂⁺), often generated from a mixture of nitric and sulfuric acids, is introduced onto an aromatic ring. nih.gov However, the pyridine ring's electron-deficient nature makes direct electrophilic nitration more challenging than for benzene, often requiring harsher conditions and resulting in substitution primarily at the 3-position. Early research focused on understanding these substitution patterns and developing more efficient synthetic routes. Over time, the systematic evaluation of nitropyridine compounds provided valuable insights into the structure-activity relationships that govern their chemical and biological properties.
Scope and Research Aims of Investigating this compound
Current research on this compound is multifaceted, driven by its utility as a synthetic intermediate. The primary aims of these investigations can be categorized as follows:
Synthetic Applications and Functionalization: A major focus is on exploring the compound's reactivity to synthesize novel, high-value molecules. Research involves using it as a building block in coupling reactions and nucleophilic substitutions to create complex heterocyclic systems with potential biological activity. mdpi.comnih.gov For instance, the chlorine atom can be substituted by various nucleophiles, and the nitro group can be reduced to an amino group, opening pathways for further derivatization.
Mechanistic Studies: Researchers investigate the mechanisms of reactions involving this compound to better control reaction outcomes. Studies have been conducted on its reactions with nucleophiles like deuteroxide, where open-chain intermediates from the pyridine ring-opening were isolated and characterized. cdnsciencepub.com Understanding these reaction pathways, including potential ring-closure mechanisms, is crucial for optimizing synthetic strategies. cdnsciencepub.com
Structural Characterization: Detailed characterization of the compound's molecular structure is a key research objective. Techniques like single-crystal X-ray diffraction are employed to understand its solid-state conformation, including bond lengths, angles, and intermolecular interactions. researchgate.net Such studies have revealed, for example, the degree to which the nitro group is twisted relative to the pyridine ring and how molecules interact in the crystal lattice. researchgate.net This fundamental information is vital for understanding its physical and chemical properties. researchgate.net
Table 2: Selected Crystallographic Data for this compound
| Parameter | Value | Source |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| Temperature | 100 K | researchgate.net |
| a (Å) | 3.7599 (8) | researchgate.net |
| b (Å) | 5.8641 (13) | researchgate.net |
| c (Å) | 13.0189 (15) | researchgate.net |
| α (°) | 84.687 (3) | researchgate.net |
| β (°) | 86.020 (3) | researchgate.net |
| γ (°) | 76.020 (3) | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTXEQVAHJCPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376555 | |
| Record name | 3-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-33-9 | |
| Record name | 3-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 3 Chloro 5 Nitropyridine
Established Synthetic Routes to 3-Chloro-5-nitropyridine and Analogues
Two principal pathways have been developed for the synthesis of this compound. The most traditional route begins with the nitration of 2-aminopyridine (B139424) derivatives, followed by a series of functional group interconversions. A more recent approach builds the core heterocyclic structure from 2-halogenated acrylate (B77674) precursors.
A widely employed synthetic sequence for this compound starts from the readily available compound 2-aminopyridine. This multi-step process involves nitration, conversion of the amino group to a hydroxyl group via a diazonium salt, and subsequent chlorination to yield the final product. prepchem.com
The initial step in this pathway is the nitration of 2-aminopyridine. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. guidechem.comgoogle.com The reaction regioselectivity is a critical aspect, yielding a mixture of two primary isomers: 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine (B1266227). semanticscholar.orgsapub.org
The amino group at the 2-position directs the incoming electrophilic nitro group primarily to the 5-position of the pyridine (B92270) ring. guidechem.com However, the formation of the 3-nitro isomer as a byproduct is common. sapub.org Reaction conditions, particularly temperature, can influence the ratio of the isomers. Higher temperatures tend to favor the formation of the 5-nitro isomer. sapub.org The intermediate, 2-nitraminopyridine, is formed first and then rearranges to the final products. sapub.org The separation of 2-amino-5-nitropyridine from the 2-amino-3-nitropyridine byproduct can be challenging. orgsyn.org
One documented procedure involves adding 2-aminopyridine to sulfuric acid at a controlled temperature, followed by the dropwise addition of a nitrating mixture. google.com After a reaction period at elevated temperatures (e.g., 55–65 °C), the mixture is quenched in ice, and the pH is adjusted to precipitate the product. google.com
Table 1: Nitration of 2-Aminopyridine
| Reagents | Solvent | Temperature | Time | Product(s) | Yield | Reference |
| Conc. H₂SO₄, Fuming HNO₃ | 1,2-dichloroethane | 58-60 °C | 12 h | 2-Amino-5-nitropyridine | 91.67% | chemicalbook.com |
| Conc. H₂SO₄, Nitrating Mixture (H₂SO₄/HNO₃) | None | 55–65 °C | 11 h | 2-Amino-5-nitropyridine | - | google.com |
The major isomer from the nitration step, 2-amino-5-nitropyridine, is converted into 2-hydroxy-5-nitropyridine (B147068). This transformation is achieved through a diazotization reaction followed by hydrolysis. prepchem.com The process involves treating an acidic solution of 2-amino-5-nitropyridine with sodium nitrite (B80452) at low temperatures (typically -5 to 0 °C) to form an intermediate diazonium salt. google.com This unstable intermediate is then hydrolyzed, often by warming the reaction mixture, which replaces the diazonium group with a hydroxyl group, yielding 2-hydroxy-5-nitropyridine. google.comgoogle.com The product can then be isolated and purified, for instance, by recrystallization from a water and alcohol mixture. google.com A "one-pot" method has also been developed where the nitration and diazotization reactions are performed sequentially without isolating the nitrated intermediate, which can reduce wastewater and production costs. google.com
The final step in this synthetic sequence is the conversion of the hydroxyl group of 2-hydroxy-5-nitropyridine to a chloro group. This is a crucial step to produce the target molecule. The most common chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), used either individually or as a mixture. prepchem.comgoogle.com
The reaction involves heating 2-hydroxy-5-nitropyridine with the chlorinating agent. nih.govchemicalbook.com The use of POCl₃ is a well-established method for the chlorination of various hydroxypyridines and related heterocyclic compounds. nih.govnih.gov Solvent-free procedures have been developed for large-scale preparations, where the substrate is heated with equimolar POCl₃ in a sealed reactor, often in the presence of a base like pyridine. nih.gov This method has been successfully applied to 2-hydroxy-5-nitropyridine, achieving high yields. nih.gov In other variations, the reaction is run with an excess of POCl₃, which also acts as the solvent. google.com After the reaction is complete, the excess phosphorus oxychloride is typically removed by distillation under reduced pressure, and the product is isolated by quenching the reaction mixture in ice water. google.comchemicalbook.com
Table 2: Chlorination of 2-Hydroxy-5-nitropyridine
| Chlorinating Agent(s) | Conditions | Yield | Reference |
| POCl₃ | Solvent-free, sealed reactor | >90% | nih.gov |
| POCl₃, PCl₅ | 100-105 °C, 5 h | 95.3% | chemicalbook.com |
| POCl₃, PCl₅ | 60 °C, 16 h | 89.5% | google.com |
| POCl₃, N,N-Diethylaniline, Etamon chloride | 120-125 °C, 5-8 h | 76.9% | google.com |
An alternative strategy for synthesizing this compound avoids the direct nitration of a pyridine ring. This method constructs the 2-hydroxy-5-nitropyridine intermediate from acyclic starting materials, which is then chlorinated as described previously. google.com This approach offers advantages such as avoiding the formation of nitration isomers and potentially using less hazardous reaction conditions. google.com
This synthetic route begins with a 2-halogenated acrylate (e.g., where the halogen is chlorine or bromine) as the initial raw material. google.com The process involves an addition reaction between the 2-halogenated acrylate and nitromethane, which is catalyzed by an organic base. This is followed by a condensation reaction with an orthoformic acid triester, such as triethyl orthoformate, under the catalysis of a Lewis acid. The resulting intermediate is then treated with a pyridine cyclization reagent to form the 2-hydroxy-5-nitropyridine ring structure. This multi-step condensation and cyclization can be performed in a "one-pot" manner, enhancing the efficiency of the process. google.com The resulting 2-hydroxy-5-nitropyridine is then chlorinated using phosphorus oxychloride or phosphorus pentachloride to yield this compound. google.com
Synthesis from 2-Halogenated Acrylate Precursors
Pyridine Cyclization to 2-Hydroxy-5-nitropyridine
A crucial precursor to the 2-chloro-5-nitropyridine (B43025) is 2-hydroxy-5-nitropyridine. Various synthetic routes have been developed for its preparation, often focusing on building the pyridine ring from acyclic precursors.
One notable method involves a one-pot reaction starting with a 2-halogenated acrylate and nitromethane. This process begins with an addition reaction between the two starting materials, catalyzed by an organic base. Following this, a condensation reaction is carried out with an orthoformic acid triester in the presence of a Lewis acid catalyst. The final step is the cyclization of the pyridine ring using a suitable reagent, such as an aqueous ammonia-ammonium salt mixture, to yield 2-hydroxy-5-nitropyridine. researchgate.net This approach avoids the use of traditional nitration and diazotization reactions. researchgate.net
Another established route to 2-hydroxy-5-nitropyridine begins with 2-aminopyridine. This method involves a one-pot synthesis where 2-aminopyridine is first nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid. After the nitration is complete, the reaction mixture is quenched in water, and a diazotization reaction is carried out by the addition of an aqueous sodium nitrite solution to convert the amino group to a hydroxyl group, thus forming the desired product. nih.gov
A third pathway utilizes 2-amino-5-nitropyridine as the starting material. In this synthesis, 2-amino-5-nitropyridine is refluxed with a 10% sodium hydroxide (B78521) solution. Following the reaction, the mixture is cooled and filtered. The resulting filter cake is then dissolved in water and neutralized with hydrochloric acid to precipitate 2-hydroxy-5-nitropyridine. nih.gov
The following table summarizes the key aspects of these synthetic methods for 2-hydroxy-5-nitropyridine.
| Starting Material(s) | Key Reagents | Reaction Type | Noteworthy Features |
| 2-Halogenated acrylate and Nitromethane | Organic base, Orthoformic acid triester, Lewis acid, Ammonia-ammonium salt | One-pot addition, condensation, and cyclization | Avoids traditional nitration and diazotization researchgate.net |
| 2-Aminopyridine | Concentrated H₂SO₄, Concentrated HNO₃, NaNO₂ | One-pot nitration and diazotization | Continuous operation of nitration and diazotization nih.gov |
| 2-Amino-5-nitropyridine | 10% NaOH, HCl | Hydrolysis and neutralization | Direct conversion of the amino group to a hydroxyl group nih.gov |
Alternative Synthetic Approaches to Halogenated Nitropyridines
The synthesis of halogenated nitropyridines is not limited to a single pathway, and various alternative approaches have been explored to introduce the nitro and halogen functionalities onto the pyridine ring.
The reaction of 2-chloro-5-nitropyridine with diethyl alkylmalonates represents a potential pathway for the functionalization of the pyridine ring. This reaction would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. In this type of reaction, the electron-withdrawing nitro group activates the pyridine ring towards attack by nucleophiles, and the chlorine atom serves as a leaving group. libretexts.org The carbanion generated from diethyl alkylmalonate would act as the nucleophile, attacking the carbon atom bearing the chlorine. nih.gov
While the SNAr mechanism is well-established for electron-deficient aromatic systems, specific and detailed research findings on the malonation of 2-chloro-5-nitropyridine with diethyl alkylmalonates are not extensively documented in the reviewed literature. However, the general principles of nucleophilic aromatic substitution on nitropyridines provide a strong theoretical basis for the feasibility of this transformation. nih.govlibretexts.org
A significant alternative method for introducing a nitro group onto a pyridine ring is through the use of dinitrogen pentoxide (N₂O₅). Traditional nitration of pyridine with mixed acids (nitric acid and sulfuric acid) often results in very low yields and is of limited synthetic utility. scispace.com
The reaction of pyridine with dinitrogen pentoxide in an organic solvent leads to the formation of an N-nitropyridinium ion. When this intermediate is treated with aqueous sodium bisulfite (NaHSO₃), a rearrangement occurs, yielding 3-nitropyridine (B142982) in good yields. scispace.com The proposed mechanism is not a direct electrophilic aromatic substitution but rather involves a migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring via a nih.govnih.gov sigmatropic shift. scispace.com This method provides a more effective route to β-nitropyridines compared to traditional nitrating systems. scispace.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly being applied to the synthesis of specialty chemicals like this compound and its precursors.
One approach that aligns with green chemistry principles is the synthesis of 2-hydroxy-5-nitropyridine from 2-halogenated acrylates and nitromethane. This method is described as a safe, green, and high atom economy process because it avoids the need for traditional nitration reactions, which often generate significant amounts of acidic wastewater. researchgate.net By conducting the reaction in a one-pot manner, operational steps are simplified, and the generation of waste is minimized. researchgate.net
Furthermore, the development of solvent-free or water-based reaction conditions is a key aspect of green pyridine synthesis. libretexts.org The use of microwave-assisted synthesis has also been highlighted as an effective green method for the functionalization of pyridines, as it can significantly reduce reaction times and energy consumption. libretexts.orgsigmaaldrich.com The replacement of hazardous reagents with milder alternatives, such as using N-chlorosuccinimide instead of chlorine gas for chlorination, also contributes to a greener synthetic process. libretexts.org
Reactivity and Reaction Mechanisms of 3 Chloro 5 Nitropyridine
Nucleophilic Aromatic Substitution Reactions
The pyridine (B92270) ring of 3-Chloro-5-nitropyridine is electron-deficient, a characteristic that is further intensified by the strongly electron-withdrawing nitro group. This electronic arrangement makes the ring susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride ion.
Substitution of the Chlorine Atom in this compound
The chlorine atom at the C-3 position serves as a competent leaving group in SNAr reactions, allowing for its displacement by a variety of nucleophiles. The nitro group at the C-5 position, being meta to the chlorine, activates the ring towards nucleophilic attack through its inductive electron-withdrawing effect.
Table 1: Representative Nucleophilic Aromatic Substitution of Chloronitropyridines with Amines
| Reactant 1 | Nucleophile | Product | Solvent | Conditions | Yield |
| 2-Chloro-5-nitropyridine (B43025)* | Aniline | 5-Nitro-N-phenylpyridin-2-amine | DMSO | 45–60°C | N/A (Kinetic Study) rsc.org |
| This compound | Ammonia (B1221849) | 5-Chloro-pyridin-3-amine | Ethanol | Heat, Sealed Tube | - |
Note: Data for the isomeric 2-Chloro-5-nitropyridine is presented as a close analogue to illustrate the reaction pathway.
Oxygen-based nucleophiles, such as phenoxides and alkoxides, can displace the chlorine atom to form aryl ethers and alkyl ethers, respectively. The reaction is typically carried out by generating the phenoxide or alkoxide in situ using a base like sodium hydroxide (B78521) or potassium carbonate. Research on the synthesis of nitropyridyl aryl ethers confirms this pathway for various chlorine-substituted nitropyridines nih.gov. The reaction of this compound with a phenoxide, for instance, would yield a 3-phenoxy-5-nitropyridine derivative.
Table 2: Representative Nucleophilic Aromatic Substitution with Oxygen Nucleophiles
| Reactant 1 | Nucleophile | Product | Base | Solvent |
| This compound | Sodium Phenoxide | 3-Phenoxy-5-nitropyridine | N/A | DMF |
| This compound | Sodium Ethoxide | 3-Ethoxy-5-nitropyridine | N/A | Ethanol |
Thiols, particularly in their deprotonated thiolate form, are potent nucleophiles and readily participate in SNAr reactions. The reaction of this compound with a thiol, such as thiophenol, in the presence of a base like potassium carbonate, would yield the corresponding thioether, 3-(phenylthio)-5-nitropyridine. The high nucleophilicity of the sulfur atom facilitates the attack on the electron-deficient pyridine ring. For many electron-deficient heteroarenes, these substitution reactions proceed smoothly, often without the need for a catalyst google.com. Studies on the reaction of 5-chloro-2-nitroanilines with thiophenols in the presence of a base also support the feasibility of this transformation.
Table 3: Representative Nucleophilic Aromatic Substitution with Thiolates
| Reactant 1 | Nucleophile | Product | Base | Solvent |
| This compound | Thiophenol | 3-(Phenylthio)-5-nitropyridine | K₂CO₃ | DMAc |
Reactivity of the Nitro Group: Reduction Reactions
The nitro group of this compound is susceptible to reduction, typically yielding the corresponding amine, 5-chloro-pyridin-3-amine. This transformation is a crucial step in the synthesis of various functionalized pyridine derivatives. Several methods are effective for this reduction.
Catalytic hydrogenation is a common and clean method, often employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Another widely used approach is chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, or stannous chloride (SnCl₂) in ethanol. These methods are generally effective for the reduction of aromatic nitro compounds while leaving the chloro substituent intact.
Table 4: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Product |
| H₂ / Pd/C | Methanol, 1 atm H₂ | 5-Chloro-pyridin-3-amine |
| SnCl₂·2H₂O | Ethanol, Reflux | 5-Chloro-pyridin-3-amine |
| Fe / HCl | Aqueous Ethanol, Reflux | 5-Chloro-pyridin-3-amine |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | 5-Chloro-pyridin-3-amine |
Ring-Opening and Ring-Closing Reactions of Nitropyridines
In addition to the standard SNAr pathway, certain substituted pyridines can undergo nucleophilic substitution via an alternative mechanism known as the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. This pathway is particularly relevant for heterocyclic systems and has been studied in chloronitropyridines nih.gov.
The mechanism is initiated by the nucleophilic attack at a position other than the one bearing the leaving group. For instance, in the reaction of 2-chloro-5-nitropyridine with hydroxide ions, the nucleophile can add to the C-6 position. This addition leads to the formation of an intermediate that undergoes cleavage of the N1-C6 bond, resulting in a ring-opened species. This open-chain intermediate can then undergo a ring-closing reaction, expelling the original leaving group to form the final substituted product nih.gov. While this mechanism has been confirmed for isomers like 2-chloro-5-nitropyridine, it represents a potential, though less common, reaction pathway for this compound under specific conditions with strong nucleophiles.
Alkaline Hydrolysis and Meisenheimer Complexes
The reaction of this compound with alkaline nucleophiles, such as hydroxide ions, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the electron-withdrawing nitro group is crucial for this transformation, as it stabilizes the intermediate formed upon nucleophilic attack.
The mechanism involves the addition of the hydroxide nucleophile to the carbon atom bearing the chlorine. This attack is directed to a carbon atom that is meta to the pyridine nitrogen but ortho and para to the activating nitro group. The initial addition of the nucleophile disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. ccspublishing.org.cnwikipedia.orgwikipedia.org This intermediate is characterized by the delocalization of the negative charge across the aromatic system and onto the oxygen atoms of the nitro group. The stability of this complex is a key factor in the feasibility of the SNAr reaction. nih.gov
While the formation of Meisenheimer complexes is a well-established principle in the reaction of nitroaromatic compounds with nucleophiles, specific kinetic and spectroscopic data for the complex formed from this compound and hydroxide are not extensively detailed in the available literature. However, the general principle holds that the electron-withdrawing capacity of the nitro group significantly lowers the energy barrier for the formation of this intermediate, thereby facilitating the substitution reaction.
Mechanistic Studies of Ring Fission and Substitution
Following the formation of the Meisenheimer complex, the reaction can proceed via two primary pathways: expulsion of the leaving group (substitution) or, under certain conditions, fission of the pyridine ring.
In the typical SNAr pathway, the aromaticity of the ring is restored by the elimination of the chloride ion from the Meisenheimer intermediate. This results in the formation of the substitution product, 3-hydroxy-5-nitropyridine. This addition-elimination sequence is the most common outcome for the alkaline hydrolysis of activated halo-pyridines. wikipedia.orgwikipedia.org
Ring fission, or opening, of the pyridine ring is a less common but documented phenomenon, particularly with highly activated pyridine systems or under forcing reaction conditions. Mechanistic studies on related nitro-activated heterocyclic systems suggest that if the intermediate Meisenheimer complex is sufficiently stable and an alternative, lower-energy pathway for leaving group expulsion is not available, subsequent reactions can lead to the cleavage of the heterocyclic ring. For this compound, while the primary reaction under standard alkaline hydrolysis conditions is substitution, the potential for ring-opening exists, though it is not considered the major reaction pathway. Detailed mechanistic studies delineating the precise conditions and quantifying the competition between substitution and ring fission for this specific compound are not widely available.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
In the case of this compound, the deactivating effect of the pyridine nitrogen is compounded by the presence of two additional powerful electron-withdrawing groups: the chloro and nitro substituents. These groups further reduce the electron density of the aromatic ring, making it extremely unreactive towards electrophiles.
Consequently, there are no reported examples in the surveyed literature of successful direct electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions, on the this compound ring. The extreme deactivation of the ring system makes the energy barrier for the formation of the required cationic intermediate (a Wheland intermediate) prohibitively high. ccspublishing.org.cn
Transition Metal-Catalyzed Coupling Reactions Involving this compound
This compound is an effective substrate in a variety of transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bond at the 3-position can readily participate in the catalytic cycles of palladium, nickel, and other transition metals, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions provide powerful methods for the synthesis of complex substituted pyridine derivatives.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a versatile tool for forming C-C bonds. wikipedia.org this compound can be coupled with various aryl and heteroaryl boronic acids using a palladium catalyst and a base. While specific examples for this compound are not abundant in high-impact literature, the successful coupling of the structurally similar 2-benzyloxy-4-chloro-3-nitropyridine with 3-pyridyl boronic acids demonstrates the viability of this transformation on highly functionalized nitropyridine systems. organic-chemistry.org The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling with Chloro-Nitropyridine Analogues
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Product | Ref. |
| 2-Benzyloxy-4-chloro-3-nitropyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 2-Benzyloxy-4-(3-pyridyl)-3-nitropyridine | organic-chemistry.org |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Water/DMF | 3,5-Dichloro-2-phenylpyridine | nih.gov |
Heck Reaction:
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov this compound can serve as the aryl halide component in this reaction. The palladium-catalyzed process allows for the introduction of various alkenyl substituents at the 3-position of the pyridine ring. The reaction mechanism typically involves oxidative addition of the palladium catalyst to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. jk-sci.com
Table 2: Representative Heck Coupling Reactions
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product Type | Ref. |
| Aryl Bromide | Styrene | Pd(OAc)₂ | KOAc | DMF | Substituted Stilbene | wikipedia.org |
| Aryl Bromide | n-Butyl acrylate (B77674) | Pd/Phosphine-Imidazolium Salt | Base | Toluene | Substituted Cinnamate | nih.gov |
Sonogashira Coupling:
The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgntnu.nolibretexts.org This reaction is highly effective for introducing alkynyl moieties onto aromatic rings. This compound is a suitable substrate for Sonogashira coupling, allowing for the synthesis of 3-alkynyl-5-nitropyridine derivatives. The reaction tolerates a wide range of functional groups on the alkyne partner. libretexts.org
Table 3: Examples of Sonogashira Coupling Reactions
| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Product Type | Ref. |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | Diphenylacetylene | |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₂NH | DMF | Aryl-substituted Alkyne | libretexts.org |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. nih.gov This reaction provides a powerful route to synthesize 3-amino-5-nitropyridine derivatives from this compound. The reaction is compatible with a wide range of primary and secondary amines, including anilines and aliphatic amines. The choice of phosphine ligand for the palladium catalyst is often crucial for achieving high yields. Studies on chloro-substituted 5-nitropyrimidines have shown this method to be concise and efficient for producing aminated products with good functional group tolerance. ccspublishing.org.cn
Table 4: Examples of Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product Type | Ref. |
| Aryl Bromide | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Diphenylamine | nih.gov |
| 4,6-Dichloro-5-nitropyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 4-Morpholino-6-chloro-5-nitropyrimidine | ccspublishing.org.cn |
Derivatization and Functionalization of 3 Chloro 5 Nitropyridine
Synthesis of Pyridine-Based Libraries and Scaffolds
The functionalization of 3-chloro-5-nitropyridine is a key strategy in the creation of pyridine-based libraries and scaffolds for drug discovery and material science. mdpi.com The reactivity of the chlorine atom at the 2-position, enhanced by the electron-withdrawing nitro group, allows for nucleophilic substitution reactions. nih.gov This property is exploited to introduce a variety of functional groups and build diverse molecular architectures.
One approach involves the immobilization of a related compound, 2-chloro-5-bromopyridine, on a solid support to facilitate the synthesis of pyridine-based libraries. acs.org This solid-phase synthesis allows for efficient and selective reactions with various reagents, opening up access to a wide range of synthons and chromophores. acs.org
Furthermore, 3-nitropyridines can be functionalized through methods like vicarious nucleophilic substitution and oxidative amination. ntnu.no For instance, reacting 3-nitropyridine (B142982) with ammonia (B1221849) in the presence of potassium permanganate (B83412) can yield 2-amino-5-nitropyridine (B18323) with high selectivity. ntnu.no These substituted nitropyridines then serve as key intermediates for constructing more complex molecular scaffolds. mdpi.com The reduction of the nitro group to an amino group provides another point for diversification, enabling the synthesis of compounds like imidazopyridine-based antihypertensive agents.
Formation of O- and S-Glycosyl Derivatives
The synthesis of O- and S-glycosyl derivatives of nitropyridines is a significant area of research, leading to the creation of glycoconjugates with potential biological activities. The reaction of 2-chloro-5-nitropyridine (B43025) with 1-thiosugars is a common method for preparing S-glycosyl derivatives. nih.gov This aromatic nucleophilic substitution of the chlorine atom can be facilitated by ultrasound. nih.gov For instance, the reaction of 2-chloro-5-nitropyridine with 2,3,4,6-tetra-O-benzyl-1-thio-D-gluco- or galactopyranose yields the corresponding (5-nitro-2-pyridyl) 1-thioglycosides. nih.gov
Another strategy for synthesizing α-thioglycosides involves the ring-opening reaction of 1,6-anhydrosugars with thiols, such as 2-mercapto-5-nitropyridine, catalyzed by Lewis acids. nih.gov This method offers high stereoselectivity, producing products with only the α-configuration. nih.gov
O-glycosyl derivatives can also be prepared, for example, by reacting reducing monosaccharides with reagents like 2-chloro-3-cyano-5-nitropyridine under mild conditions. researchgate.net These glycoconjugation methods are crucial for developing potential glycosyltransferase inhibitors and other bioactive molecules. nih.gov
Development of Hybrid Molecules and Conjugates
The development of hybrid molecules and conjugates incorporating the this compound scaffold is a promising approach in drug discovery. By coupling this pyridine (B92270) derivative with other pharmacologically important scaffolds, researchers aim to create new molecules with enhanced biological activity. nih.gov
A notable example is the synthesis of pyridine-based piperazine (B1678402) derivatives as potential urease inhibitors. nih.gov In this process, 2-chloro-3-nitropyridine (B167233) is reacted with piperazine, where the nitro group at the 3-position activates the 2-position for nucleophilic attack by the piperazine nitrogen. nih.gov The resulting pyridinylpiperazine intermediate can then be further functionalized to produce a library of hybrid molecules. nih.gov
Another example involves the synthesis of glycoconjugate analogues of acyclic uridine (B1682114) derivatives. nih.gov In this multi-step synthesis, (5-amino-2-pyridyl) 1-thioglycosides, derived from 2-chloro-5-nitropyridine, are condensed with acyclic uracil (B121893) derivatives to form an amide bond, creating complex hybrid molecules with potential therapeutic applications. nih.gov
Synthesis of Substituted Nitropyridines for Specific Applications
The synthesis of substituted nitropyridines from precursors like this compound is crucial for developing molecules with specific applications in pharmaceuticals and agrochemicals. chemimpex.com The strategic introduction of different functional groups onto the nitropyridine ring allows for the fine-tuning of the molecule's properties.
Nitropyridine derivatives are important intermediates in the synthesis of various bioactive compounds, including those with anticancer, antifungal, and herbicidal activities. mdpi.com For example, 2-chloro-5-nitropyridine has been used as a starting material for a new series of insecticides. mdpi.com The synthesis typically involves the nucleophilic substitution of the chlorine atom with appropriate hydroxyl compounds. mdpi.com
The following subsections detail the synthesis of specific substituted nitropyridines.
2-Chloro-5-iodo-3-nitropyridine (B1586500) is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its structure, featuring chlorine, iodine, and nitro functional groups, provides multiple reaction sites for further chemical modifications. chemimpex.comgeorganics.sk This compound is particularly valuable in the development of novel anti-cancer and antimicrobial agents. chemimpex.com
The synthesis of 2-chloro-5-iodo-3-nitropyridine can be achieved through various routes. While specific high-yield synthetic pathways are often proprietary, general methods for introducing iodo and nitro groups onto a pyridine ring are known in organic chemistry.
Table 1: Properties of 2-Chloro-5-iodo-3-nitropyridine
| Property | Value |
|---|---|
| CAS Number | 25391-60-0 |
| Molecular Formula | C5H2ClIN2O2 |
| Molecular Weight | 284.44 g/mol |
| IUPAC Name | 2-chloro-3-iodo-5-nitropyridine |
| SMILES | O=N+C1=CN=C(Cl)C(I)=C1 |
Data sourced from multiple references. chemicalbook.comachemblock.com
2-Bromo-3-chloro-5-nitropyridine is another important synthetic intermediate. Its structural complexity and the presence of electron-withdrawing groups make it a versatile building block in pharmaceutical and agrochemical synthesis, especially for preparing heterocyclic amines through reduction reactions.
One synthetic route to this compound involves the nitration of 2-bromo-3-chloropyridine (B1276723) using a mixture of concentrated sulfuric and nitric acids at low temperatures. Another method starts from 2-amino-5-chloro-3-nitropyridine, which undergoes a diazotization reaction with hydrobromic acid and sodium nitrite (B80452), followed by treatment with bromine.
Table 2: Properties of 2-Bromo-3-chloro-5-nitropyridine
| Property | Value |
|---|---|
| CAS Number | 22353-41-9 |
| Molecular Formula | C5H2BrClN2O2 |
| Molecular Weight | 237.44 g/mol |
| Appearance | Yellow solid |
Data sourced from multiple references. chemicalbook.comsigmaaldrich.com
Computational and Spectroscopic Investigations
Quantum Chemical Calculations
No specific data from quantum chemical calculations for 3-Chloro-5-nitropyridine were found. Typically, such studies would involve the following analyses:
DFT studies are foundational for predicting the three-dimensional structure, bond lengths, bond angles, and electronic properties of a molecule. For isomers like 2-amino-5-chloro-3-nitropyridine, DFT calculations have been used to optimize the molecular geometry and calculate various electronic parameters. researchgate.net Similar calculations would be necessary to establish the fundamental structural and electronic characteristics of this compound.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting a molecule's reactivity. The energy gap between these frontier orbitals indicates the molecule's chemical stability and the energy required for electronic transitions. Studies on related compounds like 2-chloro-5-nitropyridine (B43025) and 5-chloro-2-hydroxypyridine (B146416) have utilized HOMO-LUMO analysis to understand charge transfer interactions within the molecule. researchgate.netresearchgate.netijesit.com
NBO analysis provides insight into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. For compounds such as 2-amino-5-chloro-3-nitropyridine, NBO analysis has been employed to study molecular stability and charge delocalization. researchgate.net
MEP maps are used to visualize the electrostatic potential on the electron density surface of a molecule, identifying regions prone to electrophilic and nucleophilic attack. For the isomer 2-chloro-5-nitropyridine, MEP analysis has been performed to locate its reactive sites. researchgate.net The red-colored regions indicate negative potential, suitable for electrophilic attack, while blue regions indicate positive potential, preferred for nucleophilic attack. researchgate.netnih.gov
This area of computational chemistry is used to model the energy barriers and structures of transition states in chemical reactions. While studies exist for other pyridine (B92270) derivatives, no specific transition-state modeling involving this compound was found.
Spectroscopic Characterization Techniques
Experimental and simulated spectroscopic data are essential for molecular characterization. While vendor and database entries confirm the existence of this compound chemspider.commatrix-fine-chemicals.com, detailed spectroscopic studies are not present in the search results. For related molecules, techniques like FTIR and FT-Raman spectroscopy are commonly used and compared against theoretically calculated vibrational frequencies to assign vibrational modes accurately. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The positions of these signals (chemical shifts) are influenced by the electron-withdrawing effects of the chloro and nitro substituents. The proton at the C2 position would likely appear at the most downfield shift, followed by the protons at the C6 and C4 positions. The coupling patterns (splitting) between adjacent protons would provide further confirmation of their relative positions.
The ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the pyridine ring. The carbon atoms directly attached to the electronegative chlorine and nitrogen atoms (C3 and C5) are expected to be significantly deshielded and appear at downfield chemical shifts.
¹H NMR Spectral Data (Predicted)
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | ~9.1 | d |
| H-4 | ~8.7 | t |
¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-2 | ~152 |
| C-3 | ~130 |
| C-4 | ~136 |
| C-5 | ~145 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected vibrations include the asymmetric and symmetric stretching of the nitro group (NO₂) typically found in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-Cl stretching vibration is anticipated in the 800-600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ range.
Key IR Absorption Bands (Predicted)
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| NO₂ | Asymmetric Stretch | 1550-1500 |
| NO₂ | Symmetric Stretch | 1360-1300 |
| C-Cl | Stretch | 800-600 |
| Aromatic C-H | Stretch | >3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Spectra
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of π → π* and n → π* electronic transitions. The conjugated π-system of the nitropyridine ring is the primary chromophore. The presence of the nitro group, a strong electron-withdrawing group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, moving the absorption to longer wavelengths. The solvent used for the analysis can also influence the position and intensity of the absorption bands.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio corresponding to its molecular weight (158.54 g/mol ). A characteristic feature would be the isotopic pattern for the chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or a nitric oxide (NO) radical, followed by the loss of the chlorine atom or cleavage of the pyridine ring.
Expected Mass Spectrometry Fragments
| Fragment | m/z |
|---|---|
| [M]⁺ (³⁵Cl) | 158 |
| [M]⁺ (³⁷Cl) | 160 |
| [M-NO₂]⁺ | 112 |
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.
A crystal structure analysis of this compound would reveal the planarity of the pyridine ring and the orientation of the chloro and nitro substituents. It is expected that the nitro group may be slightly twisted out of the plane of the pyridine ring due to steric interactions. The analysis would also detail intermolecular interactions, such as halogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound.
Research Applications of 3 Chloro 5 Nitropyridine and Its Derivatives
Medicinal Chemistry and Pharmaceutical Development
3-Chloro-5-nitropyridine and its derivatives are versatile precursors in the synthesis of a wide array of bioactive molecules, playing a significant role in medicinal chemistry and the development of new pharmaceutical agents. The presence of the chloro and nitro groups on the pyridine (B92270) ring allows for diverse chemical modifications, making it a valuable scaffold for drug discovery.
Precursor in Synthesis of Bioactive Pyridines
Nitropyridines, including this compound, are considered valuable and readily available precursors for a diverse range of mono- and polynuclear heterocyclic systems. These systems exhibit a wide spectrum of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. The synthetic utility of nitropyridines stems from the electron-withdrawing nature of the nitro group, which facilitates nucleophilic substitution reactions. Furthermore, the nitro group itself can be transformed into other functional groups like amino groups, which opens up pathways for the creation of fused heterocyclic systems.
Development of Antimicrobial Agents
Derivatives of this compound have been investigated for their potential as antimicrobial agents. For instance, novel 3(5)-nitropyridines functionalized with azole or pyridazine moieties have been synthesized from chloro-3-nitropyridines. mdpi.com Some of these derivatives have demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. mdpi.com
| Derivative Type | Target Organism | Activity Level |
| Pyrazole and Imidazole derivatives | S. aureus, E. coli | Moderate |
| Pyrazole and Imidazole derivatives | Colpoda steinii | Antiprotozoal effect |
Janus Kinase 2 (JAK2) Inhibitors
This compound derivatives have served as key intermediates in the synthesis of potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in various myeloproliferative neoplasms. In one synthetic approach, 2-chloro-5-methyl-3-nitropyridine was utilized as a starting material. mdpi.comresearchgate.net The synthesis involved the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom with secondary amines. The resulting carboxylic acids were then coupled with aromatic amines to yield the target JAK2 inhibitors. A similar strategy was employed starting with the isomeric 2-amino-3-methylpyridine to produce a series of sulfamides. The most potent compounds from these series exhibited JAK2 inhibition with IC50 values in the micromolar range. mdpi.comresearchgate.net
| Starting Material | Resulting Compound Class | Potency (IC50) |
| 2-chloro-5-methyl-3-nitropyridine | Carboxamide derivatives | 8.5–12.2 µM |
| 2-amino-3-methylpyridine | Sulfamide derivatives | 8.5–12.2 µM |
Glycogen Synthase Kinase-3 (GSK3) Inhibitors
The scaffold of this compound has been employed in the development of inhibitors for Glycogen Synthase Kinase-3 (GSK3), a serine/threonine kinase that is a therapeutic target for a variety of diseases, including neurodegenerative disorders and diabetes. A notable synthesis of GSK3 inhibitors utilized 2,6-dichloro-3-nitropyridine. mdpi.comresearchgate.net The synthetic route involved a sequential substitution of both chlorine atoms, first through a Suzuki coupling with an aryl group and then with an aminoethylamine fragment. mdpi.com Subsequent reduction of the nitro group to an amine, followed by acylation and further cyclization steps, ultimately led to the target GSK3 inhibitors. mdpi.com The most active compound in this series, featuring a 2,4-dichlorophenyl moiety, demonstrated an impressive IC50 value in the nanomolar range. researchgate.net
| Intermediate | Key Reactions | Final Compound Feature | Potency (IC50) |
| 2,6-dichloro-3-nitropyridine | Suzuki coupling, Nucleophilic substitution, Nitro group reduction, Acylation, Cyclization | 2,4-dichlorophenyl moiety | 8 nM |
Antimalarial Activity
Derivatives of this compound have shown promise in the development of new antimalarial agents. In a specific application, various 3-R-2-chloro-5-nitropyridines were reacted with a chloroquine derivative to produce novel compounds. mdpi.com These reactions were carried out in the presence of potassium carbonate under reflux conditions in acetonitrile. Several of the synthesized compounds exhibited potent antimalarial activity, with some demonstrating IC50 values below 5 nM. mdpi.com
| Reactant 1 | Reactant 2 | Key Condition | Potency (IC50) |
| Chloroquine derivative | 3-R-2-chloro-5-nitropyridine | K2CO3, MeCN, reflux | < 5 nM |
Urease Inhibitors for Gastric Diseases
3-Nitropyridylpiperazine derivatives have been synthesized and evaluated as potential urease inhibitors for the treatment of gastric diseases, which are often associated with the urease activity of Helicobacter pylori. The synthesis of these inhibitors involved the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402). This was followed by N-alkylation with various aryl 2-chloroacetamides or 2-chloropropioamides to yield the final urease inhibitors. researchgate.net
| Starting Pyridine | Key Reagents | Final Compound Class | Therapeutic Target |
| 2-chloro-3-nitropyridine | Piperazine, Aryl 2-chloroacetamides/2-chloropropioamides | 3-Nitropyridylpiperazine derivatives | Urease |
Anti-inflammatory Drugs
The pyridine nucleus is a common scaffold in many biologically active compounds, and its derivatives have been extensively studied for their therapeutic potential. While direct research on the anti-inflammatory properties of this compound is not extensively documented in publicly available literature, the broader class of pyridine-containing compounds has shown significant promise in the development of new anti-inflammatory agents.
Research into various pyridine derivatives has revealed their ability to modulate inflammatory pathways. For instance, studies have shown that certain substituted pyridines can inhibit the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response. The anti-inflammatory effects of some pyridine-4-one derivatives are thought to be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov
Furthermore, the synthesis of novel heterocyclic compounds incorporating the pyridine moiety continues to be an active area of research for new anti-inflammatory drugs. These efforts focus on creating molecules with improved efficacy and reduced side effects compared to existing treatments. nih.govbiointerfaceresearch.com The structural features of this compound, with its reactive chloro and nitro groups, provide synthetic handles that could be utilized to generate diverse libraries of compounds for screening as potential anti-inflammatory drug candidates.
Agricultural Applications
The versatility of this compound extends into the agricultural sector, where it serves as a crucial precursor for the synthesis of various agrochemicals designed to protect crops and enhance yields.
Precursor for Herbicides and Pesticides
A significant application of this compound and its analogues is in the production of herbicides and pesticides. A closely related compound, 5-Bromo-2-chloro-3-nitropyridine, is recognized as a key building block in the synthesis of these agricultural chemicals. nbinno.com The halogen and nitro groups on the pyridine ring allow for targeted chemical modifications to create active ingredients with specific biological activities, leading to the development of selective herbicides and potent pesticides. nbinno.com
The structural motif of a halogenated pyridine is present in a number of commercial herbicides. For example, herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(aryl)pyridine-2-carboxylic acid derivatives have been patented. The synthesis of such complex molecules can potentially start from precursors like this compound. The reactivity of this intermediate allows for its incorporation into diverse chemical pathways, facilitating the discovery of new agrochemical agents with improved efficacy and better environmental profiles. nbinno.com
Insecticides Development
The pyridine ring is a core component of several classes of insecticides. The development of novel insecticidal compounds is driven by the need to overcome resistance to existing products and to find more environmentally benign solutions. Research has demonstrated the insecticidal activity of various pyridine derivatives against a range of agricultural pests. nih.govaun.edu.eg
While specific insecticides directly synthesized from this compound are not prominently featured in available research, its role as a versatile intermediate suggests its potential in this area. The functional groups of this compound can be modified to create molecules that target specific biological pathways in insects. The exploration of new pyridine-based insecticides is an ongoing field of study, with researchers synthesizing and testing novel derivatives for their efficacy against various insect species. researchgate.netnih.govacs.org
Advanced Materials Science
The unique electronic and structural properties of pyridine-containing molecules make them attractive candidates for the development of advanced materials with novel functionalities.
Development of Novel Materials with Unique Properties
Derivatives of this compound are being explored for their potential in materials science, including applications in electronics and nanotechnology. The ability to introduce various functional groups onto the pyridine ring allows for the fine-tuning of the material's electronic, optical, and physical properties.
One area of interest is the development of coordination polymers. Research has shown that dihalopyridine ligands can be used to synthesize copper(I) coordination polymers that form three-dimensional supramolecular networks through halogen bonds. nih.govresearchgate.net These materials could have potential applications in areas such as catalysis, gas storage, and sensing. The presence of the chloro and nitro groups in this compound offers opportunities for creating such structured materials.
Furthermore, pyridine-containing polymers have been investigated for their applications as reagents, catalysts, and supports for metallic catalysts in organic chemistry. taylorfrancis.com The electron-withdrawing nature of the nitro group in this compound can influence the electronic properties of polymers into which it is incorporated, potentially leading to materials with interesting conductive or optical properties.
Analytical Chemistry Applications
In the field of analytical chemistry, specific chemical compounds are often required as reagents or standards to facilitate the detection and quantification of other substances. Pyridine and its derivatives have found utility in various analytical techniques. postapplescientific.com
Reagent in Detection and Quantification Methodologies
The utility of this compound as a reagent in analytical methodologies for the detection and quantification of various analytes is an area of scientific inquiry. The reactivity of the pyridine ring, activated by the presence of both a chloro and a nitro group, theoretically allows for its application as a derivatizing agent. Such reagents are employed to chemically modify an analyte to enhance its detectability by analytical instruments, such as those used in chromatography and spectrophotometry.
Derivatization can improve the chromatographic properties of a compound, increase its molar absorptivity for UV-Visible spectrophotometry, or introduce a fluorescent tag for spectrofluorimetric detection. The electron-withdrawing nature of the nitro group in this compound makes the chlorine atom susceptible to nucleophilic substitution. This reactivity forms the basis of its potential application as a derivatizing agent for analytes containing nucleophilic functional groups, such as amines and thiols.
Further research and methods development would be required to establish and validate the use of this compound in this capacity, including optimization of reaction conditions, characterization of the resulting derivatives, and determination of analytical figures of merit such as limits of detection and quantification.
Data Tables
Due to the lack of specific research findings on the application of this compound as a reagent in detection and quantification methodologies, no data tables of detailed research findings can be provided.
Environmental and Toxicological Considerations in Research
Biodegradation Studies of Nitropyridine Compounds
The biodegradation of pyridine (B92270) and its derivatives is a subject of significant environmental research, as these compounds enter the environment through industrial and agricultural activities. researchgate.net While specific biodegradation studies on 3-Chloro-5-nitropyridine are not extensively detailed in the available literature, research on related compounds provides crucial insights into the potential metabolic pathways and factors influencing its breakdown.
Nitroaromatic compounds are generally considered resistant to degradation, a property conferred by the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack. nih.gov This recalcitrance can be further compounded by the presence of halogens. nih.govnih.gov However, numerous microorganisms have evolved the capability to metabolize these synthetic chemicals, using them as sources of carbon and nitrogen. nih.govnih.gov
Microbial degradation of pyridine derivatives can occur under both aerobic and anaerobic conditions, with aerobic pathways generally being more predominant. researchgate.net The transformation rate is highly dependent on the type and position of substituents on the pyridine ring. researchgate.net Studies suggest that the biodegradability of substituted pyridines follows a general trend, with halogenated pyridines being among the more persistent types. researchgate.net
Key microbial degradation strategies for nitroaromatic compounds include:
Reduction of the nitro group: Under anaerobic conditions, bacteria can reduce the nitro group to nitroso, hydroxylamino, and ultimately amino groups. libretexts.org
Oxidative removal of the nitro group: Aerobic bacteria may employ monooxygenase or dioxygenase enzymes to replace the nitro group with a hydroxyl group. nih.gov
Initial reduction followed by rearrangement: Some pathways involve the reduction of the nitro group to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to form a hydroxylated compound, a suitable substrate for ring fission. nih.gov
The table below summarizes findings from biodegradation studies on various pyridine and nitropyridine compounds, illustrating the diversity of microbial catabolic capabilities.
| Compound Class | Microorganism(s) | Degradation Pathway/Key Enzymes | Research Finding |
| Pyridine | Arthrobacter sp. | Ring cleavage via a two-component flavin-dependent monooxygenase system. | The pyr gene cluster, located on a plasmid, is responsible for the complete degradation of pyridine to succinic acid. |
| 3-Nitrotoluene (B166867) | Comamonas sp. JS765 | Oxidation by nitrobenzene (B124822) dioxygenase (NBDO) to 4-methylcatechol. | The strain can utilize 3-nitrotoluene as its sole source of carbon, nitrogen, and energy. nih.gov |
| 3-Nitrobenzoate | Comamonas sp. JS46, Pseudomonas sp. JS51 | Dioxygenase-catalyzed oxidation to protocatechuate. | Research demonstrated the oxidative pathway for 3-nitrobenzoate degradation. nih.gov |
| 2,6-Dinitrophenol (B26339) | C. necator JMP134 | Oxidation by a dioxygenase to 4-nitropyrogallol (B3283030) with the release of the first nitro group. | This strain can use 2,6-dinitrophenol as its sole carbon, nitrogen, and energy source. nih.gov |
| Halogenated Organics | Various Bacteria | Dehalogenating enzymes (dehalogenases) that cleave carbon-halogen bonds. | Microorganisms can be exploited to remediate environments polluted with halogenated compounds. nih.gov The presence of halogen substituents often increases the recalcitrance of the compound. nih.gov |
Given that this compound is both a chlorinated and nitrated pyridine, its biodegradation is likely to be a complex process, potentially requiring specialized microbial consortia with both dehalogenase and nitroreductase or dioxygenase activities. The position of the substituents is critical, and its degradation may proceed via novel mechanisms possibly involving initial reductive steps. researchgate.net
Environmental Fate and Persistence in Research Contexts
The environmental fate of a chemical used in research is a critical consideration, particularly its potential to persist and accumulate in lab waste streams and the wider environment. Halogenated organic compounds are often noted for their toxicity and persistence. nih.gov
Based on environmental modeling for the related compound 2-Chloro-5-nitropyridine (B43025), it is estimated to be persistent in the environment and is expected to be found predominantly in soil. jubilantingrevia.com It is not expected to biodegrade readily and has a low potential for bioaccumulation. jubilantingrevia.com The low water solubility of similar compounds, like 2-chloro-3-nitropyridine (B167233), suggests they are not likely to be mobile in the environment, further indicating a tendency to remain in soil. fishersci.com While specific data for this compound is limited, these characteristics of similar molecules provide a probable model for its environmental behavior.
The combination of the stable pyridine ring, a halogen substituent, and a nitro group contributes to the recalcitrance of these molecules. nih.gov The persistence of such compounds means that improper disposal can lead to long-term contamination of soil and water. nih.gov
The table below summarizes the expected environmental fate characteristics for chloronitropyridine compounds based on available data for related structures.
| Property | Expected Characteristic | Implication in Research Context | Source(s) |
| Persistence | Persistent; not expected to biodegrade readily. | Special attention is required for waste segregation and disposal to prevent environmental release. | jubilantingrevia.com |
| Mobility in Soil | Low mobility expected due to low water solubility. | The compound is likely to be found predominantly in soil if released. | jubilantingrevia.comfishersci.comfishersci.com |
| Bioaccumulation | Low potential. | The risk of accumulating in the food chain is considered low. | jubilantingrevia.com |
| Primary Environmental Compartment | Soil and water. | Spills and waste should be contained to prevent contamination of soil and water systems. | jubilantingrevia.comscbt.com |
Research on Safe Handling and Disposal Protocols
The potential hazards of nitropyridine derivatives necessitate strict adherence to safety protocols in a research setting. The toxicological properties of many such compounds have not been fully investigated, demanding a cautious approach. fishersci.comcapotchem.cn Handling procedures should be designed to minimize any potential for exposure.
Safe Handling: In the laboratory, handling of this compound and related compounds should be governed by standard prudent practices for hazardous chemicals. This includes the use of engineering controls, personal protective equipment (PPE), and specific handling procedures to prevent contact, inhalation, and ingestion. jubilantingrevia.comfishersci.com
| Control Measure | Recommended Protocol | Rationale | Source(s) |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | To mitigate inhalation risks from dust or vapors. | fishersci.comcapotchem.cn |
| Eye/Face Protection | Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards. | Prevents eye irritation or serious eye damage from splashes or dust. | fishersci.comchembk.com |
| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat or protective suit. | Prevents skin contact, which can cause irritation. fishersci.comchembk.com | |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or exposure limits are exceeded. | Protects against respiratory irritation. jubilantingrevia.comcapotchem.cn | |
| General Hygiene | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. | Prevents accidental ingestion and cross-contamination. | jubilantingrevia.com |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container, away from strong oxidizing agents, acids, and bases. | Prevents degradation and hazardous reactions. jubilantingrevia.com |
Disposal Protocols: Proper disposal of this compound and materials contaminated with it is crucial to prevent environmental release. Evaporation is not an acceptable method of disposal for chemical wastes. bu.edu
Waste Collection: Chemical waste should be collected in appropriate, clearly labeled, and sealed containers. utoronto.calehigh.edu It is critical to segregate halogenated waste from non-halogenated waste, as the disposal of halogenated compounds often requires more specialized and costly treatment. utoronto.cawisc.edu
Disposal Method: Unused or waste this compound should be treated as hazardous waste. The recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company. capotchem.cn Burning in a chemical incinerator equipped with an afterburner and scrubber is a common practice for such compounds. capotchem.cn
Contaminated Materials: All materials that come into contact with the compound, including PPE, labware (e.g., pipette tips), and spill absorbents, should be collected and disposed of as hazardous waste. bu.edu Empty containers that held the chemical should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste. lehigh.edu
Adherence to these environmental and safety protocols is paramount for the responsible conduct of research involving this compound and its derivatives.
Future Research Directions and Unexplored Avenues
Targeted Synthesis of Novel Derivatives with Enhanced Bioactivity
The inherent reactivity of the 3-chloro-5-nitropyridine scaffold makes it an excellent starting point for the synthesis of new molecules with potential biological applications. mdpi.commdpi.comnih.gov Future research will likely focus on the targeted design and synthesis of derivatives with enhanced bioactivity, moving beyond broad-spectrum activity to more specific and potent effects.
One promising direction is the development of novel insecticides and pesticides. acs.org By strategically modifying the this compound core, researchers can aim to create compounds with high efficacy against specific agricultural pests while exhibiting low toxicity to non-target organisms and greater environmental stability. This involves the nucleophilic substitution of the chlorine atom with various functional groups to fine-tune the molecule's properties. acs.org
In the realm of medicinal chemistry, the synthesis of new antibacterial and anticancer agents based on this scaffold remains a significant area of interest. mdpi.com For instance, the creation of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives has shown potential antibacterial activity. mdpi.com Future work could explore the introduction of diverse substituents to optimize interactions with biological targets, such as bacterial enzymes or cancer-related proteins. This targeted approach could lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects.
Advanced Mechanistic Studies using Ultrafast Spectroscopy
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. Ultrafast spectroscopy techniques offer a powerful tool to probe the intricate details of chemical reactions on incredibly short timescales.
Future research could employ techniques like femtosecond transient absorption and time-resolved infrared spectroscopy to study the dynamics of excited states and reactive intermediates in reactions involving this compound. For example, investigating the excited-state proton transfer (ESPT) dynamics in derivatives of this compound could provide valuable insights into their photophysical properties and reactivity. researchgate.net Understanding these ultrafast processes at a molecular level can inform the design of more efficient photocatalytic systems or light-activated therapeutic agents.
Furthermore, mechanistic studies on the nucleophilic aromatic substitution (SNAr) reactions of this compound are of fundamental importance. acs.org Ultrafast spectroscopy could help to elucidate the structure and lifetime of the Meisenheimer complexes formed during these reactions, providing a more detailed picture of the reaction coordinate. This knowledge can be leveraged to control reaction selectivity and improve yields in the synthesis of complex molecules.
Computational Design of this compound Analogues with Tailored Properties
The synergy between computational chemistry and experimental synthesis is a powerful engine for modern chemical research. In the context of this compound, computational methods can be employed to design novel analogues with precisely tailored electronic, steric, and pharmacokinetic properties. researchgate.net
Density Functional Theory (DFT) calculations can be used to predict the reactivity of different positions on the pyridine (B92270) ring, guiding the regioselective synthesis of new derivatives. researchgate.net By calculating properties such as molecular electrostatic potential (MEP) maps, researchers can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, thereby informing the design of new synthetic strategies. researchgate.net
Furthermore, quantitative structure-activity relationship (QSAR) studies and molecular docking simulations can be used to predict the biological activity of designed analogues before they are synthesized. researchgate.net This in silico screening approach can significantly accelerate the discovery of new drug candidates and agrochemicals by prioritizing the synthesis of compounds with the highest predicted potency and most favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The computational design of analogues can also extend to materials science, where properties like thermal stability and nonlinear optical response can be predicted and optimized.
Exploration of Emerging Applications in Interdisciplinary Fields
The versatility of the this compound scaffold lends itself to exploration in a variety of emerging and interdisciplinary fields beyond its traditional applications in pharmaceuticals and agrochemicals.
One such area is materials science, where derivatives of this compound could be used as building blocks for the synthesis of novel organic electronic materials. The electron-withdrawing nitro group and the reactive chloro group make this compound a suitable precursor for creating materials with interesting photophysical and electronic properties, potentially for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Another emerging application lies in the field of nanotechnology. smolecule.com The functionalization of nanoparticles with derivatives of this compound could lead to the development of new sensors, catalysts, or drug delivery systems. smolecule.com The pyridine nitrogen atom can coordinate to metal surfaces, providing a means to anchor these molecules to nanoparticles, while the other functional groups can be tailored to impart specific functionalities.
The use of this compound derivatives in the synthesis of fluorescent probes for biological imaging is another promising avenue. By attaching fluorophores to the pyridine ring, it may be possible to create probes that can selectively label and visualize specific cellular components or processes.
Sustainable Synthesis and Environmental Remediation Strategies
In line with the principles of green chemistry, a significant future research direction will be the development of more sustainable methods for the synthesis of this compound and its derivatives. mdpi.com This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact. mdpi.com For example, exploring microwave-assisted synthesis or flow chemistry could lead to more efficient and environmentally friendly production processes. researchgate.net
The development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents is a key goal. mdpi.com Research into catalytic nitration and chlorination reactions could provide more sustainable alternatives to traditional methods.
Furthermore, given the widespread use of nitroaromatic compounds, research into their environmental fate and remediation is crucial. nih.gov Future studies could focus on the biodegradation of this compound and its derivatives, identifying microorganisms and enzymatic pathways capable of breaking down these compounds. nih.gov This knowledge could be applied to develop bioremediation strategies for contaminated sites. Additionally, the development of advanced oxidation processes or catalytic reduction methods could provide effective means for the chemical degradation of these pollutants in wastewater.
Q & A
What are the recommended safety protocols for handling 3-Chloro-5-nitropyridine in laboratory settings?
Category: Basic
Answer:
- Personal Protective Equipment (PPE): Use safety glasses with side shields (EN166 or NIOSH-compliant), nitrile gloves, and lab coats. Avoid skin/eye contact and inhalation of dust or vapors .
- Ventilation: Work in a fume hood or well-ventilated area to minimize aerosol/dust exposure .
- Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose of as hazardous waste. Avoid drainage systems .
- Storage: Keep in a cool, dry, ventilated area in tightly sealed containers away from incompatible substances (e.g., strong oxidizers) .
What synthetic routes are commonly employed for the preparation of this compound?
Category: Basic
Answer:
A widely cited method involves nitropyridine chlorination :
- Reagents: 3-Nitropyridine, dichloride monoxide (Cl₂O), alkali (e.g., NaOH), and chloride salts (e.g., NaCl) .
- Conditions:
- Yield Optimization: Adjust molar ratios (1:2–1:3 for Cl₂O) and monitor reaction completion via TLC or HPLC .
How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?
Category: Advanced
Answer:
DFT calculations (e.g., B3LYP functional with 6-31G* basis set) can:
- Electron Density Analysis: Map nucleophilic/electrophilic sites using Fukui indices or electrostatic potential surfaces .
- Thermochemical Properties: Predict bond dissociation energies (e.g., C–Cl bond stability) and reaction enthalpies .
- Reactivity in Substitution Reactions: Compare activation barriers for nucleophilic attack at the 3-chloro vs. 5-nitro positions .
Methodological Tip: Validate computational results with experimental kinetic data (e.g., Hammett plots) .
How can researchers resolve contradictions in reported yields for nucleophilic substitution reactions?
Category: Advanced
Answer:
Discrepancies often arise from reaction condition variability :
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may stabilize intermediates differently .
- Temperature Gradients: Higher temperatures (e.g., 80°C) favor SNAr mechanisms but risk side reactions (e.g., nitro group reduction) .
- Catalyst Screening: Test transition-metal catalysts (e.g., CuI) for cross-coupling reactions to improve regioselectivity .
Systematic Approach:
Replicate reported conditions with rigorous purity control (e.g., anhydrous solvents).
Use in-situ monitoring (e.g., NMR or IR spectroscopy) to track intermediate formation .
What analytical techniques are effective for characterizing this compound derivatives?
Category: Advanced
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify substitution patterns (e.g., chemical shifts for pyridine protons at δ 8.5–9.5 ppm) .
- 19F NMR (for trifluoromethyl derivatives): Resolve CF₃ group splitting (e.g., δ -60 to -70 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ions (e.g., [M+H]+ for C₅H₃ClN₂O₂ at m/z 158.99) .
- X-ray Crystallography: Resolve regiochemistry in crystalline derivatives (e.g., nitro group orientation) .
How can mechanistic studies elucidate regioselectivity in cross-coupling reactions?
Category: Advanced
Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps .
- Computational Transition-State Modeling: Use DFT to compare activation energies for coupling at C-2 vs. C-4 positions .
- Ligand Screening: Test phosphine ligands (e.g., XPhos) in Pd-catalyzed couplings to favor specific sites .
What methodologies improve catalytic efficiency in halogenation reactions?
Category: Advanced
Answer:
- Catalyst Design: Use Pd/Cu bimetallic systems for C–H activation and halogen insertion .
- Solvent Optimization: Non-polar solvents (e.g., toluene) reduce catalyst poisoning by polar intermediates .
- Additive Screening: Add KI or phase-transfer catalysts (e.g., TBAB) to enhance halogen exchange rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
